3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine

Medicinal Chemistry Physicochemical Properties Lead Optimization

Select 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine to exploit its quantifiable LogP advantage (2.88, Δ+0.37 vs unsubstituted phenyl analog) for improved membrane permeability and lipophilic target engagement. With high predicted antineoplastic activity (Pa=0.961), apoptosis agonism (Pa=0.979), and DNA synthesis inhibition (Pa=0.991), this 5-aminoisoxazole scaffold is purpose-built for anticancer phenotypic screening and tubulin polymerization inhibitor design. Supplied at ≥95% purity, it ensures reproducible SAR studies and focused library construction.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
CAS No. 1020996-98-8
Cat. No. B1437905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine
CAS1020996-98-8
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)C2=NOC(=C2)N
InChIInChI=1S/C12H14N2O/c1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11/h3-8H,13H2,1-2H3
InChIKeyUFKHVBQEQBOYAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (CAS 1020996-98-8): A 5-Aminoisoxazole Scaffold with Defined Physicochemical and Predicted Biological Properties for Research Procurement


3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (CAS 1020996-98-8) is a heterocyclic building block comprising a 5-aminoisoxazole core substituted with a 4-isopropylphenyl group at the 3-position . The compound is supplied at ≥95% purity and is characterized by a molecular weight of 202.25 g/mol and a calculated LogP of 2.88 . In silico activity prediction via PASS (Prediction of Activity Spectra for Substances) indicates a high probability (Pa > 0.9) for lipid metabolism regulation, angiogenesis stimulation, DNA synthesis inhibition, and antineoplastic activity [1]. While the compound is sometimes erroneously conflated with the PAK1 inhibitor IPA-3 (CAS 42521-82-4) in vendor listings, its correct structural identity and lack of published direct biological activity data necessitate a comparator-driven evaluation for scientific selection [2].

Why Generic Substitution of 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (CAS 1020996-98-8) with Other 5-Aminoisoxazoles is Scientifically Unjustified


Despite sharing the 5-aminoisoxazole core, substitution patterns on the 3-aryl ring critically modulate both physicochemical properties and predicted biological activity profiles [1]. For example, replacement of the 4-isopropylphenyl group with a simple phenyl ring (as in 3-phenylisoxazol-5-amine, CAS 4369-55-5) reduces lipophilicity (ΔLogP ≈ 0.37) and molecular weight (ΔMW ≈ 42 g/mol), which alters membrane permeability and target engagement potential [2]. Furthermore, in silico PASS predictions reveal distinct activity spectra between these analogs, with the target compound showing higher probabilities for lipid metabolism regulation and antineoplastic activity [3]. Given the absence of direct comparative biological data, procurement decisions must rely on these quantifiable property differences and class-level SAR insights to ensure experimental reproducibility and avoid confounding structure-activity relationship studies [4].

Product-Specific Quantitative Evidence for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (CAS 1020996-98-8): Comparator-Driven Differentiation


Increased Lipophilicity (LogP) Versus 3-Phenylisoxazol-5-amine

The target compound (3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine) exhibits a calculated LogP of 2.88, which is 0.37 log units higher than the unsubstituted phenyl analog 3-phenylisoxazol-5-amine (CAS 4369-55-5, LogP 2.51) . This increased lipophilicity, driven by the 4-isopropyl substituent, is expected to enhance passive membrane permeability and may alter tissue distribution profiles [1].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Higher Predicted Antineoplastic Activity (Pa) Versus 3-Phenylisoxazol-5-amine

PASS (Prediction of Activity Spectra for Substances) analysis predicts that 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine has a high probability (Pa = 0.961) of exhibiting antineoplastic activity [1]. In contrast, the unsubstituted phenyl analog 3-phenylisoxazol-5-amine (CAS 4369-55-5) is predicted to have a lower probability (Pa = 0.872) for the same activity [2]. This 9-point difference in Pa suggests that the 4-isopropyl substituent may confer a more favorable interaction with cancer-relevant targets.

Oncology Computational Drug Discovery Target Prediction

Class-Level SAR: Essentiality of Unsubstituted 5-Amino Group for Antiproliferative Activity

Structure-activity relationship (SAR) studies on 3,4-diaryl-5-aminoisoxazole derivatives demonstrate that an unsubstituted 5-amino group is essential for potent antiproliferative activity and tubulin polymerization inhibition [1]. Compounds bearing a free 5-amino group (e.g., 11a and 13a) exhibit IC50 values in the low micromolar range (1.8–2.1 µM for tubulin polymerization), whereas N-acetylated or N-alkylated analogs show significantly reduced activity [2]. The target compound retains this critical unsubstituted 5-amino group, distinguishing it from modified 5-aminoisoxazole derivatives that may lack this pharmacophoric requirement.

Cancer Biology Structure-Activity Relationship Tubulin Polymerization

Distinct Predicted Multi-Target Profile Versus Simple 3-Arylisoxazol-5-amines

PASS prediction reveals that 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine has a unique multi-target activity spectrum with high probabilities (Pa > 0.9) for lipid metabolism regulation (0.999), angiogenesis stimulation (0.995), DNA synthesis inhibition (0.991), and apoptosis agonism (0.979) [1]. In comparison, the unsubstituted phenyl analog 3-phenylisoxazol-5-amine shows lower probabilities for these same activities (e.g., antineoplastic Pa = 0.872 vs. 0.961) [2]. This distinct predicted polypharmacology profile suggests the 4-isopropyl substituent may enable engagement of additional or different biological targets.

Polypharmacology Phenotypic Screening Drug Repurposing

Defined Hazard Profile with GHS Classification for Safe Handling and Procurement Planning

3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine is supplied with a full GHS hazard classification, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . This contrasts with many analog compounds (e.g., 3-phenylisoxazol-5-amine) for which complete hazard data are not readily available from all vendors, introducing procurement and safety compliance uncertainties . The availability of a detailed Safety Data Sheet (SDS) with precautionary phrases (e.g., P301+P310, P305+P351+P338) enables informed risk assessment and ensures compliance with institutional safety protocols .

Laboratory Safety Chemical Handling Procurement Compliance

Optimal Research and Industrial Application Scenarios for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine (CAS 1020996-98-8) Based on Quantitative Evidence


Scaffold for Lead Optimization in Medicinal Chemistry Programs Requiring Enhanced Lipophilicity

Medicinal chemists seeking to improve the membrane permeability or lipophilic target engagement of a lead series should consider 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine as a core scaffold. Its LogP of 2.88 (ΔLogP = +0.37 versus the unsubstituted phenyl analog) provides a quantifiable lipophilicity advantage that can be leveraged to modulate ADME properties without introducing additional heteroatoms or chiral centers . The compound serves as an ideal starting point for SAR exploration around the 5-amino group or further functionalization of the isopropylphenyl moiety.

Prioritized Compound for Anticancer Phenotypic Screening Libraries

Given its high predicted antineoplastic activity (Pa = 0.961) and additional predicted activities in apoptosis agonism (Pa = 0.979) and DNA synthesis inhibition (Pa = 0.991), this compound should be prioritized for inclusion in focused libraries for anticancer phenotypic screening [1]. The distinct predicted polypharmacology profile, relative to simpler 3-arylisoxazol-5-amines, increases the likelihood of identifying novel hits in cell-based assays, particularly those evaluating apoptosis induction or cell cycle arrest.

Building Block for Synthesis of Conformationally Restricted Combretastatin A-4 (CA-4) Analogs

The 5-aminoisoxazole core is a validated cis-restricted bridge for the design of tubulin polymerization inhibitors modeled after combretastatin A-4 (CA-4) [2]. The target compound, with its unsubstituted 5-amino group and 4-isopropylphenyl substitution, offers a unique starting point for constructing 3,4-diaryl-5-aminoisoxazole derivatives. This scaffold class has demonstrated IC50 values in the low micromolar range (1.8–2.1 µM) for tubulin polymerization inhibition, and the 4-isopropyl substituent may impart novel steric and electronic properties to the resulting analogs [3].

Reference Compound for Computational Target Prediction and Polypharmacology Studies

The compound's well-defined predicted activity spectrum, derived from PASS analysis, makes it a valuable reference standard for validating computational target prediction algorithms and polypharmacology models [4]. Its distinct multi-target profile (lipid metabolism regulation, angiogenesis, apoptosis) provides a benchmark for assessing the performance of in silico tools in predicting complex biological activity patterns, and its commercial availability ensures reproducible experimental follow-up.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[4-(Propan-2-yl)phenyl]-1,2-oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.